2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a structurally complex compound featuring a piperazine core substituted with a 4-fluorobenzo[d]thiazole moiety at the 2-position and a 4-chlorophenylthio group attached via an ethanone linker. Its synthesis likely involves nucleophilic substitution reactions between halogenated intermediates and thiol-containing precursors under basic conditions, as exemplified by similar compounds in the literature .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZFDFLNGSGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, identified by its CAS number 897481-75-3, is a synthetic compound that exhibits potential pharmacological properties. Its complex structure, which includes a thiazole ring and a piperazine moiety, suggests a variety of biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.9 g/mol. The presence of the chlorophenyl and fluorobenzo[d]thiazole groups indicates potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 897481-75-3 |
| Molecular Formula | C₁₉H₁₇ClFN₃OS₂ |
| Molecular Weight | 421.9 g/mol |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit antimicrobial activity. The thiazole component is particularly noted for its effectiveness against various bacterial strains. For instance, compounds with thiazole rings have demonstrated broad-spectrum antibacterial and antifungal effects in vitro, with minimal inhibitory concentrations (MICs) reported as low as 50 µg/mL for certain derivatives .
Neuropharmacological Effects
The piperazine moiety in this compound is associated with neuropharmacological activities, including potential antidepressant and antipsychotic effects. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia .
A study evaluating the neuroprotective effects of related compounds showed significant attenuation of neuronal injury in models of ischemia/reperfusion injury, suggesting that this compound may also confer protective effects against neurodegenerative conditions .
Anticancer Activity
The structural features of 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suggest potential anticancer properties. Thiazole derivatives have been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. Further investigation into its specific action on cancer cells is warranted to elucidate its efficacy as an antitumor agent .
Case Studies
- Neuroprotective Study : A study published in PMC explored the neuroprotective properties of thiazole derivatives, revealing that certain compounds significantly reduced neuronal death in models simulating stroke conditions. The tested compounds showed antioxidant properties and were effective at scavenging reactive oxygen species (ROS) .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the molecular structure could enhance antibacterial potency. The compound's thioether linkage was critical for its bioactivity .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been studied for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the thiazole ring enhances the compound's interaction with microbial targets, potentially leading to improved efficacy.
Anticancer Activity
The structural features of 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suggest potential anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The fluorobenzo[d]thiazole component may play a critical role in enhancing the selectivity and potency of the compound against cancerous cells.
Neuropharmacological Effects
Piperazine derivatives are known for their diverse neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the piperazine moiety in this compound may contribute to its potential use as a therapeutic agent for psychiatric disorders . Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated a series of thiazole-piperazine derivatives for their antimicrobial activity using agar diffusion methods. The results indicated that compounds similar to 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting strong antimicrobial properties .
Case Study 2: Anticancer Screening
In another investigation, derivatives containing similar structural motifs were screened for anticancer activity against several cell lines, including breast and lung cancer models. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Benzo[d]thiazole Moieties
Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the piperazine ring, benzo[d]thiazole group, or thioether linkage. Key examples include:
Key Observations :
- The target compound differs from 5j by replacing one benzo[d]thiazole group with a 4-fluorobenzo[d]thiazole and introducing a 4-chlorophenylthio substituent. Fluorination at the benzo[d]thiazole may enhance metabolic stability and bioavailability .
- Compared to 7e , the target lacks a sulfonyl group but includes a bulkier 4-chlorophenylthio moiety, which could influence receptor binding or solubility .
Activity and Pharmacological Comparisons
- Compound 5j : Demonstrated moderate antiproliferative activity against human cancer cell lines, attributed to dual benzo[d]thiazole groups enhancing DNA intercalation or kinase inhibition .
- Compound 7f : Exhibited superior activity (IC₅₀ < 10 μM) in antiproliferative assays, linked to the electron-withdrawing trifluoromethyl group enhancing cellular uptake .
- Compound 5l : The indoline-2,3-dione substituent conferred anti-inflammatory activity, suggesting structural flexibility for multi-target applications .
Hypothesized Activity of Target Compound: The 4-fluorobenzo[d]thiazole and 4-chlorophenylthio groups may synergize to improve cytotoxicity compared to non-fluorinated analogues, as fluorinated heterocycles are known to enhance blood-brain barrier penetration and metabolic resistance .
Q & A
Q. What are the established synthetic routes for 2-((4-chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how do reaction conditions influence yields?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine with α-bromo-4-chlorophenylthioacetone under reflux in dry benzene or PEG-400 as a solvent. Catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) and temperature control (70–80°C) are critical for optimizing yields (typically 58–83%) and minimizing side products like bis-thiazole derivatives . Purification via column chromatography or recrystallization in acetic acid is recommended .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Q. How can researchers validate the purity of synthesized batches?
Combined use of TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensures purity >95%. Melting point consistency (e.g., 150–238°C, depending on derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values) are additional benchmarks .
Advanced Research Questions
Q. What computational methods can predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), electrostatic potential maps (for nucleophilic/electrophilic sites), and bond dissociation energies for the thioether group . Multiwfn software further analyzes electron localization function (ELF) and Laplacian of electron density to assess aromaticity and charge transfer .
Q. How does structural modification (e.g., substituent variation on the benzothiazole or piperazine ring) impact anticancer activity?
- Thiazole-to-triazole substitution : Derivatives with 1,2,3-triazole moieties show enhanced cytotoxicity (IC50 ~5–20 μM) against MCF-7 and HeLa cells due to improved hydrogen bonding with kinase targets .
- Fluorine vs. chlorine substitution : Fluorine at the benzothiazole 4-position increases metabolic stability but may reduce solubility, requiring formulation optimization .
- Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and logP values correlate lipophilicity with membrane permeability .
Q. What mechanistic insights explain contradictory results in radical scavenging assays for derivatives of this compound?
Discrepancies arise from assay conditions:
- DPPH assay : False positives occur if the thioether group reacts directly with DPPH radicals at high concentrations (>100 μM) .
- ABTS assay : Fluorobenzothiazole derivatives exhibit pH-dependent activity; acidic conditions (pH 4.5) stabilize the thiolate form, enhancing radical quenching . Control experiments with glutathione as a competitor clarify specificity .
Q. How can X-ray crystallography resolve ambiguities in stereochemistry for chiral derivatives?
Single-crystal X-ray diffraction (monoclinic P21/c space group, Z=4) confirms absolute configuration. Key parameters include:
Q. What strategies mitigate hydrolysis of the thioether group during in vitro assays?
- Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers to avoid nucleophilic attack.
- Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation to sulfoxide/sulfone derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
